molecular formula C9H11N3S B096644 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine CAS No. 17124-80-0

2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine

Cat. No.: B096644
CAS No.: 17124-80-0
M. Wt: 193.27 g/mol
InChI Key: VRYQWOHUFXJQHB-UHFFFAOYSA-N
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Description

2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine is a chemical compound with the molecular formula C9H11N3S and a molecular weight of 193.27 g/mol It is characterized by the presence of a benzimidazole ring attached to an ethanamine group through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine typically involves the reaction of benzimidazole with an appropriate thiol and an amine. One common method involves the reaction of 2-mercaptobenzimidazole with 2-chloroethylamine under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfur atom may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine is unique due to the presence of both a benzimidazole ring and a sulfur atom, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYQWOHUFXJQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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